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Clinical Trial Data Summary

The efficacy and safety of this combination were established in phase Ib and II trials. Key quantitative data

are summarized in the tables below.

Table 1: Key Efficacy Outcomes from Clinical Trials

Trial Confirmed Objective Median Duration of Key Patient Subgroup
Phase Response Rate (ORR) Response (DOR) Analysis (ORR)

| Phase IT (N=53) [1] | 26.4% (95% CI, 15.3 to 40.3) | 11.7 months (95% CI, 9.4 to NR) | Prior bevacizumab:
10.0% No prior bevacizumab: 76.9% | | Phase Ib (N=18) [2] | 44% | 9.5 months | Not reported |

Table 2: Safety and Tolerability Profile

Category Details

Recommended Phase Il Dose Onvansertib: 15 mg/m? (days 1-5 & 15-19 of a 28-day cycle) with
[2] FOLFIRI/bevacizumab (days 1 & 15).
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Category Details

Most Common Grade 3/4 Neutropenia
Adverse Event (AE) [1] [2]

Overall Rate of Grade 3/4 AEs 62% of patients
[1]

General Safety Conclusion [2] The combination exhibited a manageable safety profile, with AEs
consistent with the known toxicity of FOLFIRI/bevacizumab.

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following methodologies provide a

foundational framework.

Clinical Trial Protocol for Second-Line Treatment

This outlines the patient management and dosing schedule used in the phase II trial [1].

e Patient Population: Patients with histologically confirmed KRAS-mutant mCRC who have
progressed on, or are intolerant to, a first-line regimen containing oxaliplatin and fluoropyrimidine,
with or without bevacizumab.

¢ Treatment Regimen:

o Onvansertib: 15 mg/mz, orally, once daily on days 1-5 and 15-19 of each 28-day cycle.

o FOLFIRI: Administered intravenously on day 1 and day 15 of each 28-day cycle. Standard
dosing for irinotecan, leucovorin, and 5-fluorouracil (5-FU) should be used per institutional
guidelines.

o Bevacizumab: Administered intravenously at a standard dose (e.g., 5 mg/kg) on day 1 and day
15 of each 28-day cycle, concurrent with FOLFIRI.

¢ Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1.

¢ Key Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), Overall
Survival (OS), and incidence of adverse events.

Preclinical Assessment Protocol
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This methodology describes the in vivo evaluation of onvansertib combination therapy [2].

In Vivo Model:
o Utilize immunocompromised mice (e.g., nude mice) implanted with KRAS-mutant CRC patient-

derived xenografts (PDX) or cell line-derived xenografts (CDX).
o Randomize mice into treatment cohorts once tumors are established (~100-150 mma3).
Treatment Groups:
o Vehicle control

o

Irinotecan monotherapy
o Onvansertib monotherapy
o Onvansertib + Irinotecan combination therapy
Dosing and Schedule:
o Doses should be based on prior maximum tolerated dose studies.
o Example: Onvansertib administered orally, daily for 2-week cycles; Irinotecan administered

intraperitoneally, once weekly.
Efficacy Assessment:

o Measure tumor volumes with calipers 2-3 times per week.
o Calculate tumor growth inhibition.

Translational Analysis:
o At study endpoint, harvest tumors for analysis.
o Use immunohistochemistry or Western blotting to assess biomarkers of proliferation and
apoptosis in tumor tissues.

Signaling Pathway and Therapeutic Rationale

The diagram below illustrates the proposed mechanistic rationale for the combination of onvansertib with

standard chemotherapy.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38231047/
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

KRAS Mutation

PLKZ1 Inhibition Chemotherapy Angiogenesis Inhibition
(Onvansertib) (FOLFIRI) (Bevacizumab)

DNA Damage Tumor Hypoxia

W
Synergistic Cell Death

Click to download full resolution via product page

Mitotic Arrest &
Apoptosis

Gherapy Resistance)

Overcomes

This diagram illustrates the multi-targeted mechanism of the combination therapy. The KRAS mutation
drives a baseline state of therapy resistance [2]. The protocol simultaneously targets multiple

vulnerabilities;

e FOLFIRI induces DNA damage.

e Onvansertib, a PLK1 inhibitor, disrupts mitosis, forcing cells into mitotic arrest and apoptosis [1]
[2].

e Bevacizumab inhibits angiogenesis, creating tumor hypoxia. Preclinical data suggests onvansertib
may also inhibit the hypoxia pathway, creating a synergistic effect with bevacizumab to suppress
tumor growth [1].

The convergence of these pathways leads to synergistic cell death, effectively overcoming the inherent

resistance mechanisms of KRAS-mutant mCRC [1] [2].

Important Considerations for Application

e Biomarker Selection: The striking efficacy in patients with no prior bevacizumab exposure (ORR
76.9%) suggests that prior bevacizumab use may be a key predictive biomarker for resistance to this
combination [1].

¢ Translational Tools: Circulating tumor DNA (ctDNA) analysis can be a powerful tool for early
response assessment and monitoring, as early ctDNA dynamics were predictive of treatment efficacy
in the phase Ib trial [2].
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e Future Directions: Based on the strong second-line signal, this combination is now being actively
investigated in the first-line setting for KRAS-mutant mCRC, with early data showing promising
response rates [3].

I hope these detailed application notes and protocols provide a solid foundation for your research and

development work. Should you require clarification on any specific aspect, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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